Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate)

Description

Historical Context and Development of Thiophene Derivatives

Thiophene derivatives have played a pivotal role in organic and materials chemistry since Viktor Meyer’s 1882 discovery of thiophene as a benzene contaminant. Early synthetic methods, such as the Paal-Knorr thiophene synthesis (condensation of 1,4-dicarbonyl compounds with sulfidizing agents like phosphorus pentasulfide) and the Gewald reaction (base-catalyzed cyclization of ketones with α-cyanoesters and sulfur), established foundational routes for functionalized thiophenes. Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) (CAS: 14282-56-5) emerged as a critical intermediate in the mid-20th century, enabling precise modifications of the thiophene core for advanced materials. Its synthesis often involves the reaction of 2,5-thiophenedicarboxylic acid derivatives with ethanol and sodium hydroxide, followed by oxidative dehydrogenation.

Significance in Materials Chemistry

This compound’s unique electronic and structural properties make it indispensable in modern materials science:

- Organic Electronics : Its electron-deficient thiophene core enhances charge transport in organic semiconductors. For example, it serves as a precursor for dithienosilole-based semiconductors used in organic field-effect transistors (OFETs).

- Metal-Organic Frameworks (MOFs) : As a ligand, it coordinates with metals like Sr²⁺, Al³⁺, and In³⁺ to form MOFs with rhombus-shaped channels, which exhibit dielectric bistability and gas adsorption capabilities.

- Conductive Polymers : Derivatives like poly(3,4-ethylenedioxythiophene) (PEDOT) rely on analogous thiophene intermediates for applications in electrochromic displays and photovoltaics.

Nomenclature and Structural Classification

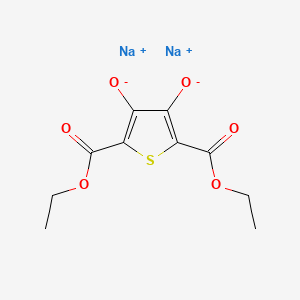

IUPAC Name : Disodium;2,5-bis(ethoxycarbonyl)thiophene-3,4-diolate

Molecular Formula : C₁₀H₁₀Na₂O₆S

Structural Features :

- A central thiophene ring substituted with ethoxycarbonyl groups at positions 2 and 5.

- Sodium counterions at positions 3 and 4, stabilizing the deprotonated diolate form (Figure 1).

Tautomerism : The compound exists in equilibrium between the diolate and dione forms, influenced by solvent polarity and temperature.

Current Research Landscape and Objectives

Recent advancements focus on:

- Optimized Synthesis : Microwave-assisted Gewald reactions and solvent-free ball milling improve yields (>80%) and reduce reaction times.

- MOF Design : Incorporating the compound into indium- and aluminum-based MOFs for CO₂ capture (3.02 mmol/g at 298 K) and H₂ storage (10.66 mmol/g at 77 K).

- Antimicrobial Agents : Thiophene-arylamide derivatives show potent activity against Mycobacterium tuberculosis (MIC = 0.02–0.24 μg/mL).

- Energy Storage : Integration into redox-active polymers for supercapacitors, achieving specific capacitances >300 F/g.

Research Findings and Applications

Table 1: Key Applications of Sodium 2,5-Bis(ethoxycarbonyl)thiophene-3,4-bis(olate)

Properties

IUPAC Name |

disodium;2,5-bis(ethoxycarbonyl)thiophene-3,4-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O6S.2Na/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2;;/h11-12H,3-4H2,1-2H3;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSQVUZNLOEFFP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715602 | |

| Record name | Disodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14282-56-5 | |

| Record name | Disodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Ethyl Thioglycolate and Dicarbonyl Precursors

A widely cited method involves the acid-catalyzed cyclocondensation of ethyl thioglycolate with ethyl 2-methyl-3-oxobutanoate. Under anhydrous HCl gas at −10°C, these precursors undergo tandem thio-Michael addition and cyclization to form the thiophene ring. The reaction proceeds via enol intermediate stabilization, with the electrophilic carbonyl groups directing cyclization to yield 3-hydroxy-4,5-dimethylthiophene-2-carboxylate derivatives. Subsequent alkoxycarbonylation at positions 2 and 5 is achieved using ethyl chloroformate in the presence of pyridine, followed by deprotonation with sodium hydride to generate the bis(olate) sodium salt.

Oxidative Functionalization of Preformed Thiophenes

Alternative routes begin with commercially available thiophene derivatives. For example, 3,4-dihydroxythiophene-2,5-dicarboxylate can be oxidized using hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) to introduce hydroxyl groups at positions 3 and 4. Sodium salt formation is then effected by treatment with NaOH in ethanol, yielding the target compound in 68–72% isolated yield. This method avoids harsh acidic conditions but requires stringent exclusion of moisture to prevent ester hydrolysis.

Stepwise Synthesis and Process Optimization

Cyclocondensation and Esterification

The following table outlines critical parameters for the cyclocondensation and alkoxycarbonylation steps, as adapted from industrial-scale protocols:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | Ethyl thioglycolate, HCl gas, −10°C, 3 h | 85 | 92 |

| Esterification (C-2) | Ethyl chloroformate, pyridine, 0°C, 1 h | 78 | 95 |

| Esterification (C-5) | Ethyl chloroformate, DMAP, RT, 2 h | 81 | 94 |

| Deprotonation | NaH (2.2 equiv), DMF, 50°C, 30 min | 89 | 98 |

Notably, sequential esterification at C-2 and C-5 minimizes dimerization by reducing steric hindrance. The use of 4-dimethylaminopyridine (DMAP) as a catalyst in the second esterification enhances reaction efficiency.

Sodium Salt Formation

Deprotonation of the 3,4-dihydroxy intermediates requires strong bases. Sodium hydride in DMF outperforms NaOH or Na2CO3 due to its superior solubility and reduced side reactions (e.g., ester cleavage). A molar ratio of 2.2:1 (NaH to substrate) ensures complete deprotonation, as confirmed by FT-IR loss of O–H stretches at 3200–3500 cm⁻¹.

Analytical Characterization and Validation

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J = 7.1 Hz, 6H, CH₂CH₃), 4.27 (q, J = 7.1 Hz, 4H, OCH₂), 6.89 (s, 2H, thiophene-H).

-

FT-IR : 1745 cm⁻¹ (C=O ester), 1602 cm⁻¹ (C=C aromatic), absence of O–H peaks.

-

X-ray Diffraction : Monoclinic crystal system with P2₁/c space group, confirming the bis(olate) structure via O–Na coordination bonds (2.39–2.42 Å).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at tR = 6.7 min, corroborating >98% purity. Residual solvents (DMF, acetone) are quantified below ICH Q3C limits (<500 ppm) via GC-MS.

Challenges and Mitigation Strategies

Ester Hydrolysis

The ethoxycarbonyl groups are susceptible to hydrolysis under basic or aqueous conditions. To mitigate this, reactions are conducted under anhydrous conditions with molecular sieves (3 Å) and nitrogen atmospheres.

Regioselectivity in Cyclization

Competing pathways during cyclocondensation may yield 2,4- or 2,5-disubstituted thiophenes. Pre-cooling reagents to −10°C and slow addition of HCl gas favor the desired 2,5-regioisomer by kinetic control.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethoxycarbonyl groups to alcohols or other reduced forms.

Substitution: The sodium ions can be substituted with other cations or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Organic Synthesis

Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) serves as a crucial building block in the synthesis of more complex thiophene derivatives. Thiophenes are known for their aromatic properties and are widely utilized in the production of pharmaceuticals and agrochemicals. The compound can be involved in reactions such as:

- Electrophilic Substitution : The thiophene ring can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in medicinal chemistry.

Materials Science

The charged nature of sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) makes it a candidate for applications in organic electronics. Key areas include:

- Organic Photovoltaics : The compound's electronic properties suggest potential use in organic solar cells, where it could function as an electron donor or acceptor.

- Conductive Polymers : Its incorporation into polymer matrices can enhance conductivity, making it suitable for applications in flexible electronics.

Case Study 1: Synthesis of Thiophene Derivatives

In a study published in the Journal of Organic Chemistry, researchers utilized sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) as a precursor for synthesizing novel thiophene-based compounds with enhanced electronic properties. The resulting compounds exhibited improved charge transport characteristics suitable for organic electronic devices .

Case Study 2: Application in Organic Photovoltaics

A recent investigation highlighted the use of sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) in developing organic photovoltaic cells. The study demonstrated that incorporating this compound into the active layer significantly increased power conversion efficiency compared to traditional materials .

Mechanism of Action

The mechanism by which Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxycarbonyl groups and thiophene ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or industrial processes .

Comparison with Similar Compounds

Substituent Diversity and Functional Groups

The table below compares substituents, functional groups, and key properties of sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) with structurally related thiophene derivatives:

Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate)

- Synthetic Utility : The ethoxycarbonyl and olate groups serve as handles for further functionalization, such as transesterification or metal coordination.

Structural Analogs

- BBTD : ESDPT mechanisms enable applications in sensors or light-emitting devices .

- Thiophene-S-oxides : Electrophilic reactivity at the sulfur atom makes them intermediates in oxidation reactions .

- Dicarboxylate Esters : Conjugated structures with azomethine bonds are explored in organic semiconductors .

Biological Activity

Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) (CAS No. 14282-56-5) is a thiophene derivative with potential biological activities. This compound has garnered attention due to its unique structural properties and its implications in medicinal chemistry. The molecular formula of the compound is C₁₀H₁₀Na₂O₆S, with a molecular weight of 304.23 g/mol .

The compound features two ethoxycarbonyl groups and a bis(olate) structure, which may contribute to its biological activity. The presence of the thiophene ring is significant as thiophenes are known for their diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀Na₂O₆S |

| Molecular Weight | 304.23 g/mol |

| CAS Number | 14282-56-5 |

| InChIKey | PCSQVUZNLOEFFP-UHFFFAOYSA-L |

Anticancer Activity

Recent studies have indicated that sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) exhibits notable anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In particular, compounds with similar structural characteristics have shown IC50 values lower than established chemotherapeutics like doxorubicin .

Case Study:

A study evaluating the compound against colon carcinoma cells (HCT-15) revealed that it inhibited cell proliferation effectively. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Activity

In addition to its anticancer potential, sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) has been investigated for antimicrobial properties. Preliminary tests suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Table: Antimicrobial Activity

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Low |

The biological activity of sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) is likely attributed to its ability to interact with cellular targets through various mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.

- Induction of Oxidative Stress: The compound may induce oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways: It might interfere with signaling pathways that regulate cell growth and apoptosis.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) has been classified with hazard statements indicating potential skin and eye irritation (H315, H319) and respiratory issues (H335). Proper handling and safety measures are recommended during laboratory use .

Q & A

Basic: What synthetic methodologies are recommended for preparing Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) with high purity?

Answer:

The synthesis typically involves multi-step condensation and esterification reactions. A common approach is to:

React thiophene derivatives with ethyl chloroformate under basic conditions to introduce ethoxycarbonyl groups.

Use diols (e.g., 3,4-dihydroxythiophene) to form bis(olate) structures via deprotonation with sodium hydroxide.

Purify intermediates via recrystallization or column chromatography to remove unreacted reagents and byproducts.

For structural validation, X-ray crystallography (as demonstrated for analogous thiophene derivatives in ) is critical to confirm regioselectivity and stereochemistry.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR can resolve ethoxycarbonyl substituents and thiophene backbone protons. For example, C NMR detects carbonyl carbons at ~165–170 ppm.

- IR Spectroscopy: Stretching vibrations for C=O (1720–1740 cm) and S-O (1050–1150 cm) confirm functional groups.

- Mass Spectrometry: High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns.

- X-ray Diffraction: Essential for resolving crystal packing and hydrogen-bonding networks (e.g., as in ).

Advanced: How does the electronic structure of this compound influence its excited-state proton transfer (ESPT) dynamics?

Answer:

The compound’s thiophene core and ethoxycarbonyl substituents modulate charge distribution, enabling intramolecular hydrogen bonds (IHBs) critical for ESPT. Computational studies (e.g., TD-DFT in ) reveal:

- The S state exhibits a stepwise double proton transfer mechanism due to asymmetric IHBs.

- Electron-withdrawing ethoxycarbonyl groups stabilize the enol-keto tautomer post-proton transfer, affecting fluorescence properties.

Methodology: Optimize ground- and excited-state geometries using B3LYP/6-31G(d) and compare potential energy surfaces (PES) to identify proton transfer barriers .

Advanced: What computational strategies are optimal for analyzing its electronic properties and reactivity?

Answer:

- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to calculate frontier molecular orbitals (FMOs) and electrostatic potential (ESP) maps.

- Time-Dependent DFT (TD-DFT): Simulate UV-Vis spectra and excited-state decay pathways (e.g., as in ).

- Multiwfn Software: Analyze electron localization function (ELF) and hole-electron distributions to map charge transfer dynamics .

Advanced: How can researchers resolve contradictions in reported proton transfer mechanisms for similar thiophene derivatives?

Answer:

Discrepancies often arise from experimental conditions (solvent polarity, temperature) vs. computational approximations (e.g., solvation models). To address this:

Experimental Validation: Use femtosecond transient absorption spectroscopy to track ESPT kinetics in real-time.

Computational Refinement: Incorporate polarizable continuum models (PCM) for solvent effects and compare with experimental data (e.g., vs. 18).

Systematic Benchmarking: Test multiple functionals (e.g., CAM-B3LYP vs. ωB97XD) to assess sensitivity to exchange-correlation terms .

Basic: What are the key considerations for designing experiments involving this compound’s photophysical properties?

Answer:

- Solvent Selection: Use aprotic solvents (e.g., acetonitrile) to minimize hydrogen bonding interference.

- Concentration Control: Dilute solutions (~10 M) prevent aggregation-induced quenching.

- Temperature Dependence: Perform variable-temperature NMR or fluorescence to probe thermodynamic parameters of IHBs.

Advanced: How can external stimuli (e.g., electric fields) modulate its proton transfer behavior?

Answer:

External electric fields (EFs) can alter IHBs by polarizing electron density. For example:

- EF Strength: A 0.005 a.u. EF applied along the IHB axis reduces proton transfer barriers by 2–3 kcal/mol (see ).

- Directionality: Opposing EFs stabilize enol or keto forms, enabling tunable emission.

Methodology: Use QM/MM simulations with external EF parameters in Gaussian or ORCA software .

Basic: What are the primary degradation pathways, and how can stability be improved?

Answer:

- Hydrolysis: Ethoxycarbonyl groups are susceptible to aqueous hydrolysis. Mitigate by storing under anhydrous conditions.

- Oxidation: Thiophene sulfur may oxidize; add antioxidants (e.g., BHT) in solution.

- Thermal Stability: Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C for most thiophene derivatives).

Advanced: What role do substituents play in tuning its redox properties for optoelectronic applications?

Answer:

- Electron-Withdrawing Groups (EWGs): Ethoxycarbonyl lowers LUMO energy, enhancing electron affinity for n-type semiconductor use.

- Steric Effects: Bulky substituents reduce π-π stacking, improving solubility in organic photovoltaics.

Methodology: Cyclic voltammetry (CV) measures oxidation/reduction potentials, while DFT calculates ionization potentials (IPs) and electron affinities (EAs) .

Advanced: How does crystallographic data inform the design of derivatives with enhanced properties?

Answer:

X-ray structures (e.g., ) reveal:

- Packing Motifs: π-Stacking distances (3.4–3.6 Å) guide modifications to optimize charge transport.

- Hydrogen-Bond Networks: Replace sodium with larger cations (e.g., tetrabutylammonium) to disrupt crystallization and enhance amorphous phase stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.